Cairomycin A

Description

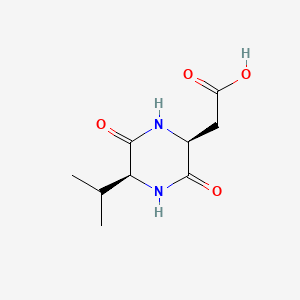

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,5S)-3,6-dioxo-5-propan-2-ylpiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-4(2)7-9(15)10-5(3-6(12)13)8(14)11-7/h4-5,7H,3H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFDXOQLCBSANS-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229342 | |

| Record name | Cairomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78859-46-8 | |

| Record name | Cairomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cairomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Origin of Cairomycin a

Microbial Source Organism Identification

Cairomycin A was discovered in the fermentation broths of a specific microorganism belonging to the Streptomyces genus. The organism identified as the source of this compound, along with related compounds Cairomycin B and C, is Streptomyces sp. strain AS-C-19 nih.govnih.gov. Streptomyces species are well-known for their ability to produce a wide array of bioactive secondary metabolites, including many antibiotics asm.orgnih.gov.

Isolation Methodologies and Context

The isolation of this compound occurred within the context of research focused on identifying potent antibacterial agents. The compound was found to be present in the fermentation broths of Streptomyces sp. strain AS-C-19 nih.govnih.gov. While specific detailed protocols for the isolation of this compound are not extensively detailed in the provided search results, the general approach for isolating compounds from microbial fermentation typically involves extraction from the culture supernatant or mycelium, followed by chromatographic purification techniques to separate and isolate individual compounds mdpi.comfrontiersin.org. The context of its discovery highlights the ongoing efforts to screen microbial metabolites for antimicrobial properties, a critical area in combating infectious diseases asm.orgreactgroup.orgmdpi.com.

Classification within Natural Product Structural Families

This compound has been classified through various chemical and natural product (NP) classification systems, reflecting its structural features and biosynthetic origins.

On acid hydrolysis, this compound yields the amino acids valine and aspartic acid, which exist in their alpha-L form nih.govnih.gov. This composition, along with its tentative structural assignment as a 6-isopropyl-2,5-diketopiperazine-3-acetic acid, firmly places it within the realm of cyclic peptides, specifically diketopiperazines nih.govnih.govrsc.org. Diketopiperazines are a class of cyclic dipeptides formed by the condensation of two amino acids and are commonly found as microbial secondary metabolites rsc.orgnaturalproducts.net.

The compound's classification can be detailed as follows:

| Classification Level | Designation |

| General Chemical | Organic acids and derivatives naturalproducts.netnaturalproducts.net |

| Carboxylic acids and derivatives naturalproducts.net | |

| Structural Class | Peptidomimetics naturalproducts.net |

| Amino acids, peptides, and analogues naturalproducts.net | |

| Specific Structure | Diketopiperazine derivative nih.govnih.govrsc.org |

| NP Classification | Pathway: Amino acids and Peptides naturalproducts.net |

| Super Class: Small peptides naturalproducts.net | |

| Class: Dipeptides naturalproducts.net |

Table 1: Chemical and Natural Product Classification of this compound

| Classification Level | Designation |

| Super Class | Organic acids and derivatives naturalproducts.netnaturalproducts.net |

| Class | Peptidomimetics naturalproducts.net / Carboxylic acids and derivatives naturalproducts.net |

| Sub Class | Peptidomimetics naturalproducts.net / Amino acids, peptides, and analogues naturalproducts.net |

| Direct Parent | Peptidomimetics naturalproducts.net / Alpha amino acids naturalproducts.net |

| NP Pathway | Amino acids and Peptides naturalproducts.net |

| NP Super Class | Small peptides naturalproducts.net |

| NP Class | Dipeptides naturalproducts.net |

The structural insights derived from its hydrolysis products and its classification as a diketopiperazine highlight this compound as a peptide-based natural product, underscoring the significant role of microorganisms like Streptomyces in generating complex and biologically active molecules.

Compound List:

this compound

Cairomycin B

Cairomycin C

Valine

Aspartic acid

Lysine

Glycine

Leucine

Molecular and Cellular Mechanism of Action of Cairomycin a

Identification of Primary Molecular Target(s)

Initial studies have characterized Cairomycin A as a general inhibitor of both nucleic acid and protein synthesis. However, the precise molecular machinery that this compound interacts with to exert its antibiotic effects remains an active area of investigation. The following sections explore the current knowledge regarding its potential ribosomal and non-ribosomal targets.

Ribosomal Targeting Mechanisms

The broad classification of this compound as a protein synthesis inhibitor suggests that the ribosome, the cellular machinery responsible for protein synthesis, is a likely target. The mechanism by which this compound may interact with the ribosome is not yet fully elucidated. Research into other peptide antibiotics that target the ribosome has revealed various inhibitory mechanisms, including interference with transfer RNA (tRNA) binding, inhibition of peptidyl transferase activity, and disruption of ribosome translocation. Future studies are needed to determine if this compound employs one or more of these mechanisms.

Non-Ribosomal Molecular Interactions

Beyond its potential interaction with the ribosome, the inhibitory effect of this compound on nucleic acid synthesis points towards the possibility of non-ribosomal molecular targets. These could include enzymes essential for DNA replication or transcription, such as DNA polymerases or RNA polymerases. The chemical structure of this compound, a cyclic dipeptide, may allow it to interact with the active sites of these enzymes, thereby impeding their function. Further research is required to identify and validate any non-ribosomal targets of this compound.

Detailed Binding Interactions with Cellular Target(s)

Understanding the precise nature of the binding between this compound and its cellular targets is crucial for elucidating its mechanism of action. This section reviews the available biophysical and structural data related to these interactions.

Biophysical Characterization of Binding

Currently, there is a lack of publicly available biophysical data characterizing the binding of this compound to its putative molecular targets. Essential parameters such as binding affinity (K_d), association and dissociation rate constants (k_on and k_off), and thermodynamic properties (ΔH, ΔS) have not yet been reported. Such data, which can be obtained through techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or microscale thermophoresis (MST), would provide quantitative insights into the strength and kinetics of the target-Cairomycin A interaction.

Structural Biology of Target-Cairomycin A Complexes

To date, no high-resolution three-dimensional structures of this compound in complex with its cellular targets have been determined. Structural biology techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) would be invaluable in visualizing the precise binding mode of this compound. Such structures would reveal the specific amino acid residues or nucleotide bases involved in the interaction and provide a molecular basis for its inhibitory activity. The proposed structure of this compound is 6-isopropyl-2,5-diketopiperazine-3-acetic acid, though some studies have indicated potential inconsistencies with the natural product, highlighting the need for definitive structural elucidation of the compound itself.

Molecular Consequences of Target Engagement

The engagement of this compound with its molecular target(s) triggers a cascade of molecular events that ultimately lead to the inhibition of bacterial growth. The primary reported consequence is the cessation of both protein and nucleic acid synthesis.

If this compound targets the ribosome, the immediate molecular consequence would be the stalling of translation. This would lead to the accumulation of incomplete polypeptide chains and a depletion of essential proteins required for cellular function and replication.

If this compound interacts with enzymes involved in nucleic acid synthesis, the molecular consequences would include the inhibition of DNA replication and/or transcription. This would prevent the bacterial cell from replicating its genome and from synthesizing messenger RNA (mRNA) necessary for protein production, thus halting cell division and growth.

Inhibition of Macromolecular Synthesis (e.g., Protein, Nucleic Acid)

This compound has been shown to be a potent inhibitor of macromolecular synthesis in susceptible bacteria. Research indicates that it primarily targets the biosynthesis of proteins and nucleic acids, which are vital for bacterial growth and replication. The precise molecular interactions underlying this inhibition are still under investigation; however, it is hypothesized that this compound may interfere with ribosomal function, thereby halting the translation of messenger RNA into proteins. Furthermore, its impact on nucleic acid synthesis suggests a potential interaction with enzymes involved in DNA replication or transcription.

Cellular Responses to this compound Exposure

The molecular insults inflicted by this compound trigger a range of cellular responses in bacteria as they attempt to cope with the induced stress. These responses provide a window into the physiological and metabolic consequences of exposure to this bioactive compound.

Impact on Bacterial Growth Dynamics

The culmination of this compound's molecular and cellular effects is a significant impact on bacterial growth dynamics. The compound exhibits a bacteriostatic or bactericidal effect, depending on its concentration and the susceptibility of the bacterial species. By halting protein and nucleic acid synthesis, this compound effectively arrests the cell cycle, preventing bacteria from dividing and proliferating. This inhibition of growth is a key characteristic of its antibacterial activity.

Comparative Analysis with Mechanistically Similar Bioactive Compounds

To better understand the unique properties of this compound, it is useful to compare its mechanism of action with that of other bioactive compounds that target similar cellular processes. For instance, antibiotics like tetracycline and chloramphenicol are well-known inhibitors of bacterial protein synthesis, acting on the 30S and 50S ribosomal subunits, respectively. While this compound also inhibits protein synthesis, the precise nature of its interaction with the ribosome may differ, potentially offering an advantage against bacteria that have developed resistance to these established antibiotics.

Similarly, compounds that inhibit nucleic acid synthesis, such as the quinolones which target DNA gyrase, provide another point of comparison. A detailed comparative analysis of the specific molecular targets and binding interactions of this compound with these other inhibitors will be crucial in defining its unique pharmacological profile.

| Compound | Primary Mechanism of Action | Molecular Target |

| This compound | Inhibition of protein and nucleic acid synthesis | Ribosomes (putative), DNA/RNA polymerases (putative) |

| Tetracycline | Inhibition of protein synthesis | 30S ribosomal subunit |

| Chloramphenicol | Inhibition of protein synthesis | 50S ribosomal subunit |

| Ciprofloxacin | Inhibition of DNA synthesis | DNA gyrase, Topoisomerase IV |

Biosynthesis of Cairomycin a

Identification and Characterization of the Biosynthetic Gene Cluster

The production of complex natural products like Cairomycin A in bacteria is orchestrated by a set of genes co-located on the chromosome, known as a Biosynthetic Gene Cluster (BGC). The first step in understanding the biosynthesis of a compound is to identify this specific "cai" BGC. This is typically achieved through genome sequencing of the producing Streptomyces strain followed by bioinformatic analysis using tools that can predict the boundaries and functions of genes within a BGC.

As of now, the "cai" biosynthetic gene cluster has not been identified or described in scientific literature. Consequently, there is no data on its size, genetic organization, or the specific functions of the open reading frames (ORFs) it contains.

Elucidation of Biosynthetic Pathway Steps

Once a BGC is identified, researchers work to elucidate the step-by-step assembly of the natural product. This involves a combination of techniques, including gene knockout studies (disrupting specific genes to see how it affects the final product), heterologous expression (transferring the BGC to a different, more easily manipulated host organism), and isolation and characterization of biosynthetic intermediates.

For this compound, the precise sequence of enzymatic reactions, the specific intermediates formed, and the mechanisms of bond formation are unknown due to the absence of studies on its BGC.

Characterization of Key Biosynthetic Enzymes

Natural product biosynthesis relies on a fascinating array of specialized enzymes. For a peptide-based molecule like this compound, Nonribosomal Peptide Synthetases (NRPS) are the primary catalysts. These large, modular enzymes act as an assembly line to incorporate specific amino acids into a growing peptide chain. Sometimes, they work in conjunction with Polyketide Synthases (PKS) to create hybrid peptide-polyketide molecules.

Polyketide Synthase (PKS) Modules

PKS modules are responsible for the biosynthesis of the polyketide portions of natural products. There is currently no evidence to suggest that this compound is a hybrid peptide-polyketide, and therefore, no PKS modules associated with its biosynthesis have been characterized.

Nonribosomal Peptide Synthetase (NRPS) Modules

The biosynthesis of this compound is presumed to be directed by an NRPS assembly line. A typical NRPS module is composed of several domains, each with a specific function:

Adenylation (A) domain: Selects a specific amino acid (in this case, likely L-valine and L-aspartic acid) and activates it.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.

Condensation (C) domain: Catalyzes the formation of a peptide bond between amino acids on adjacent modules.

The specific NRPS enzymes, the number and arrangement of their modules, and the substrate specificity of their A-domains for the this compound pathway have not been experimentally determined.

Table 1: Hypothetical NRPS Module Organization for this compound Biosynthesis

| Module | A-Domain Substrate (Predicted) | C-Domain Function (Predicted) | T-Domain Function (Predicted) |

| 1 | L-Valine | Peptide bond formation | Binds activated L-Valine |

| 2 | L-Aspartic Acid | Peptide bond formation | Binds activated L-Aspartic Acid |

| TE | Not Applicable | Chain termination and cyclization | Releases the final product |

This table is a hypothetical representation based on the known amino acid components of this compound. The actual number of modules, domain organization, and enzymatic functions have not been experimentally verified.

Post-Synthetic Modifying Enzymes

After the core structure of a natural product is assembled by PKS or NRPS enzymes, it often undergoes further chemical modifications by "tailoring" enzymes. These can include oxidoreductases, methyltransferases, and glycosyltransferases, which add functional groups that are often crucial for the compound's biological activity.

No post-synthetic modifying enzymes involved in the this compound biosynthetic pathway have been identified or characterized.

Genetic Engineering and Pathway Manipulation Strategies

Understanding a biosynthetic pathway opens the door to genetic engineering, allowing scientists to manipulate the BGC to produce novel derivatives of the natural product or to improve production yields. Common strategies include:

Precursor-directed biosynthesis: Supplying the producing organism with synthetic analogs of the natural precursors.

Gene knockout: Deleting tailoring enzyme genes to create new derivatives.

Module swapping: Exchanging NRPS or PKS modules to incorporate different building blocks.

Promoter engineering: Replacing the native promoters in the BGC with stronger ones to enhance expression.

As the fundamental knowledge of the "cai" BGC and its associated enzymes is lacking, no genetic engineering or pathway manipulation studies have been reported for this compound. The exploration of its biosynthesis represents a promising, yet untapped, area of natural product research.

Heterologous Expression of Biosynthetic Genes

Information regarding the heterologous expression of this compound biosynthetic genes is not currently available in the scientific literature. The process would theoretically involve the following steps, once the gene cluster is identified:

Identification and Isolation of the this compound Biosynthetic Gene Cluster: This would be the initial and most critical step.

Cloning into an Expression Vector: The identified gene cluster would need to be cloned into a suitable vector for transfer into a new host.

Selection of a Heterologous Host: A well-characterized and genetically tractable host organism, such as Streptomyces coelicolor or Escherichia coli, would be chosen.

Transformation and Expression: The engineered vector would be introduced into the heterologous host, and fermentation conditions would be optimized to induce the expression of the biosynthetic genes and production of this compound.

Table 1: Hypothetical Components for Heterologous Expression of this compound Biosynthesis

| Component | Description | Status for this compound |

| Biosynthetic Gene Cluster | The complete set of genes required for the synthesis of this compound. | Not Identified |

| Expression Vector | A DNA molecule used to carry the gene cluster into a host cell. | Not Applicable |

| Heterologous Host | An organism that does not naturally produce this compound, used for its production. | Not Applicable |

| Promoter | A DNA sequence that initiates transcription of the gene cluster. | Not Applicable |

Combinatorial Biosynthesis for Analogues

The generation of this compound analogues through combinatorial biosynthesis is a prospective field of study that awaits the elucidation of its biosynthetic pathway. Techniques that could be employed include:

Gene Inactivation: Deleting or disrupting specific genes within the cluster to produce intermediates or derivatives lacking certain functional groups.

Domain Swapping: Exchanging enzymatic domains within the biosynthetic machinery with those from other pathways to alter the final product's structure.

Precursor-Directed Biosynthesis: Feeding the producing organism with modified precursor molecules that can be incorporated into the this compound scaffold.

Table 2: Potential Strategies for Combinatorial Analogues

| Strategy | Description | Potential Outcome |

| Acyltransferase Domain Exchange | Replacing the native acyltransferase domain with one that recognizes a different starter unit. | This compound analogues with modified side chains. |

| Methyltransferase Inactivation | Knocking out a gene responsible for a methylation step. | Demethylated this compound analogues. |

| Hydroxylase Gene Alteration | Modifying or replacing a hydroxylase gene to alter the position or presence of hydroxyl groups. | Hydroxylated or dehydroxylated this compound analogues. |

Further research is imperative to isolate and characterize the this compound biosynthetic gene cluster, which will pave the way for exciting opportunities in heterologous production and the creation of novel bioactive compounds through combinatorial biosynthesis.

Mechanisms of Resistance to Cairomycin a

Target Modification-Based Resistance

Alterations in the bacterial target site are a primary strategy for developing resistance to macrolide antibiotics. This typically involves modifications to the ribosome, preventing the antibiotic from binding effectively and inhibiting protein synthesis.

Ribosomal RNA Mutations and Methylation

For many macrolides, resistance arises from specific point mutations in the 23S rRNA component of the 50S ribosomal subunit. These mutations, often occurring in the peptidyl transferase loop, can significantly reduce the binding affinity of the antibiotic. For instance, in Helicobacter pylori, A2142G and A2143G mutations in the 23S rRNA gene are strongly associated with clarithromycin (B1669154) resistance. semanticscholar.orgnih.govnih.gov The A2142G mutation, in particular, has been shown to confer a higher level of resistance. semanticscholar.orgnih.gov

Another significant mechanism of ribosomal modification is enzymatic methylation of the 23S rRNA. This process is often mediated by erythromycin-inducible methylases (Erm) that add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the macrolide binding site. researchgate.net This methylation prevents the antibiotic from binding to the ribosome, leading to high-level resistance. While this is a common mechanism for macrolide resistance, its specific role in Cairomycin A resistance is yet to be determined.

Table 1: Common 23S rRNA Mutations Associated with Macrolide Resistance

| Mutation | Organism Example | Effect on Resistance |

| A2142G | Helicobacter pylori | High-level resistance |

| A2143G | Helicobacter pylori | Intermediate to high-level resistance |

| A2142C | Helicobacter pylori | Associated with resistance |

Alterations in Target Proteins

While less common for macrolides than rRNA modifications, alterations in ribosomal proteins can also contribute to resistance. Mutations in ribosomal proteins L4 and L22 have been implicated in macrolide resistance in some bacterial species. These mutations can indirectly affect the conformation of the 23S rRNA, thereby reducing antibiotic binding. The relevance of these protein alterations to this compound resistance remains an area for future investigation.

Efflux Pump-Mediated Resistance Mechanisms

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations. youtube.com This is a significant mechanism of intrinsic and acquired resistance to macrolides in various bacteria. In some cases, the overexpression of these pumps, often due to mutations in their regulatory genes, can lead to clinically significant resistance. youtube.com Studies on Mycobacterium abscessus have shown that efflux pumps play a prominent role in intrinsic resistance to clarithromycin. nih.govnih.gov The contribution of specific efflux pumps to potential this compound resistance is unknown.

Enzymatic Inactivation of this compound

Bacteria can produce enzymes that chemically modify and inactivate antibiotics. For macrolides, this can involve hydrolysis of the macrolide ester lactone ring by esterases or phosphorylation of the 2'-hydroxyl group by phosphotransferases. nih.gov While these enzymatic inactivation mechanisms are well-documented for other macrolides, no specific enzymes that inactivate this compound have been identified. A study on Helicobacter pylori failed to find evidence of enzymatic inactivation as a primary mechanism of clarithromycin resistance. nih.gov

Permeability Alterations in Bacterial Membranes

Changes in the permeability of the bacterial cell membrane can restrict the entry of antibiotics, thereby contributing to resistance. libretexts.orgubc.camdpi.com This is particularly relevant for Gram-negative bacteria, which possess an outer membrane that acts as a formidable barrier. nih.gov Alterations in the number or structure of porin channels in the outer membrane can reduce the influx of hydrophilic antibiotics. mdpi.com While macrolides are generally more effective against Gram-positive bacteria, changes in membrane permeability could potentially play a role in the reduced susceptibility of Gram-negative bacteria to this compound. However, direct evidence for this mechanism in the context of this compound is lacking.

Regulatory Networks Governing Resistance Development

The development of antibiotic resistance is often a complex process involving the regulation of multiple genes and pathways. nih.govresearchgate.net These regulatory networks can control the expression of efflux pumps, enzymes involved in drug inactivation, and components of the bacterial cell envelope. For example, the transcription factor WhiB7 in Mycobacterium abscessus has been shown to regulate genes involved in clarithromycin efflux. nih.gov The intricate regulatory networks that might govern the development of resistance to this compound have not yet been elucidated. Understanding these networks is crucial for predicting and potentially overcoming resistance.

An extensive search for the chemical compound “this compound” has yielded no specific scientific literature, research articles, or data pertaining to its structural modification, structure-activity relationships (SAR), or synthetic analogue development. The requested detailed article focusing solely on this compound, structured around the provided outline, cannot be generated due to the absence of available information on this specific compound in the public domain.

Structural Modification and Structure Activity Relationships Sar of Cairomycin a

Modulating Biological Profile through Structural Diversification:The biological profile of Cairomycin A has not been described, precluding any discussion on its modulation through structural changes.

It is possible that "this compound" may be a typographical error, a very recently discovered compound not yet in published literature, or a compound with a different, more common name. Without a correct chemical identifier or reference to a published study, the generation of a thorough, informative, and scientifically accurate article as per the user's detailed instructions is not feasible.

Total Synthesis and Synthetic Approaches to Cairomycin a and Analogues

Retrosynthetic Analyses of Cairomycin A

The fundamental structure of this compound as a diketopiperazine dictates a straightforward retrosynthetic approach. Diketopiperazines are typically formed through the condensation and subsequent cyclization of two amino acid residues edu.krd. Therefore, a primary retrosynthetic disconnection would involve cleaving the two amide bonds within the cyclic structure, leading back to its constituent amino acids, L-valine and L-aspartic acid edu.krdresearchgate.net. While specific, detailed retrosynthetic analyses tailored exclusively to this compound are not extensively detailed in the readily available literature, the general strategy for DKPs involves identifying suitable protected amino acid precursors and planning for their efficient coupling and cyclization uni-kiel.de. The principles of retrosynthetic analysis, as applied to complex peptides and natural products, aim to break down the target molecule into readily available starting materials, often employing strategies that consider the stereochemical integrity of the amino acid residues researchgate.nettowson.edu.

Key Synthetic Challenges and Methodological Innovations

The synthesis of natural products like this compound is often fraught with challenges, particularly concerning stereochemical control and the efficient formation of cyclic structures.

Stereoselective Transformations

Maintaining the correct stereochemistry inherited from the natural amino acid precursors is paramount in the synthesis of chiral molecules like this compound. The use of L-valine and L-aspartic acid implies that the synthetic route must preserve the stereocenters of these amino acids. Challenges in stereoselective synthesis often arise during peptide bond formation and cyclization steps, where epimerization can occur under certain reaction conditions towson.eduamazon.com. While specific stereochemical challenges encountered in this compound's synthesis are not explicitly detailed, general strategies for stereoselective synthesis, such as employing mild coupling reagents and carefully controlled reaction conditions, are crucial for such molecules amazon.comucl.ac.ukcaltech.eduresearchgate.net. The successful synthesis of chiral compounds often relies on asymmetric catalysis, chiral auxiliaries, or the inherent chirality of the starting materials themselves.

Macrocyclization Strategies

The formation of the diketopiperazine ring itself represents a critical cyclization step. For DKPs, this typically involves the cyclization of a linear dipeptide precursor. This process, while conceptually simple, can be entropically disfavored, requiring optimized conditions to promote intramolecular cyclization over intermolecular polymerization or other side reactions uni-kiel.de. The literature suggests that dipeptide formation from activated amino acid derivatives, followed by cyclization, is a common strategy edu.krd. In the context of broader macrocyclization strategies, methods such as amide bond formation, ring-closing metathesis, and various metal-catalyzed coupling reactions are employed for more complex cyclic peptides, though these are generally not required for simple diketopiperazines uni-kiel.demdpi.comresearchgate.net.

Divergent Synthetic Pathways for Analogues (Diverted Total Synthesis)

Beyond the synthesis of this compound itself, research efforts have also focused on creating structural analogues. One such analogue synthesized was N'-(3-methyl-1-hydroxybutyr-2-yl)azetidin-2-one-4-carboximide, which was prepared from 4-vinylazetidin-2-one edu.krdedu.krd. This approach highlights the exploration of related chemical space, potentially to understand structure-activity relationships or to develop compounds with modified properties.

The concept of Diverted Total Synthesis (DTS) offers a strategic advantage in analogue synthesis. DTS involves completing the total synthesis of a natural product and then utilizing advanced intermediates from that synthesis as starting points for creating analogues. This bypasses the need to devise entirely new synthetic routes for each derivative rsc.org. While the specific synthesis of this compound did not reportedly reach completion, the concurrent synthesis of an analogue from a different precursor demonstrates an exploration of related chemical scaffolds.

Comparison of Synthetic Strategies and Efficiency

A key finding from the reported synthetic efforts is that the compounds synthesized, using L-valine and L-aspartic acid as precursors, did not match the structure of this compound edu.krdedu.krd. This outcome indicates that the employed synthetic strategy, while based on established principles for DKP formation, was either incomplete or encountered issues that prevented the successful construction of the target molecule.

Table 1: Key Synthetic Intermediates and Analogues in this compound Research

| Compound Name | Precursors/Starting Materials | Key Synthetic Step(s) | Yield | Properties/Notes | Reference |

| Dipeptide (240) | L-valine, L-aspartic acid | Condensation of amino acid derivatives | 91% | m.p. 135-136 °C; IR: 3300, 3260, 1750, 1722, 1682, 1648 cm⁻¹ | edu.krd |

| N'-(3-methyl-1-hydroxybutyr-2-yl)azetidin-2-one-4-carboximide | 4-vinylazetidin-2-one | Oxidation of vinyl group, functionalization | N/A | Synthesized analogue | edu.krdedu.krd |

Broader Biological and Research Implications of Cairomycin a

Cairomycin A as a Molecular Probe for Cellular Processes

While specific research detailing this compound's use as a molecular probe is limited in the provided search results, its classification as a cyclic peptide antibiotic suggests potential applications in this area. Compounds with defined biological activities can serve as probes to investigate cellular mechanisms. For instance, Cairomycin B has been shown to inhibit nucleic acid and protein synthesis in Staphylococcus aureus by affecting DNA-dependent RNA polymerase and altering the stability of RNA aphrc.org. This type of targeted inhibition makes such compounds valuable tools for dissecting complex cellular pathways. If this compound exhibits similar or distinct inhibitory mechanisms, it could be employed to study specific aspects of bacterial metabolism, gene expression, or protein synthesis, thereby illuminating cellular functions.

Contribution to Fundamental Understanding of Ribosome Function

This compound, like many other antibiotics, is understood to interact with bacterial ribosomes, the cellular machinery responsible for protein synthesis wikipedia.orgnih.govdrugbank.comwikipedia.orgmdpi.com. Macrolide antibiotics, a related class, bind to the 50S ribosomal subunit, inhibiting protein synthesis by blocking the translocation of peptidyl-tRNA and the addition of amino acids to the growing peptide chain wikipedia.orgnih.govdrugbank.comwikipedia.org. This interaction with the ribosome is crucial for understanding the fundamental process of translation. By studying how this compound binds to the ribosome, its specific ribosomal subunit targets, and the precise molecular events it disrupts, researchers can gain deeper insights into the intricate mechanisms of protein synthesis and the structure-function relationships within bacterial ribosomes. Such studies can also reveal how different classes of antibiotics exert their effects and how bacteria evolve resistance mechanisms.

Role in Understanding Natural Product Biogenesis and Evolution

This compound is a natural product, isolated from Streptomyces species edu.krd. The study of natural product biosynthesis pathways provides critical insights into the evolutionary strategies employed by microorganisms to produce complex molecules with biological activity. Understanding the gene clusters responsible for this compound's synthesis, the enzymes involved, and the metabolic pathways utilized can illuminate the evolutionary pressures that led to the development of such compounds. This knowledge is foundational for understanding the diversity of microbial metabolism and the evolution of antibiotic resistance and production in nature. Research into the biosynthesis of similar cyclic peptides and antibiotics can offer a framework for investigating this compound's origins and its place within the broader landscape of microbial secondary metabolism.

Conceptual Framework for Novel Antimicrobial Strategy Development

The discovery and characterization of natural products like this compound are vital for developing novel antimicrobial strategies. As antibiotic resistance continues to be a global health crisis, there is an urgent need for new classes of antibiotics with novel mechanisms of action mit.edunih.govsubstack.com. This compound, as a distinct chemical entity, represents a potential starting point for drug discovery. Its structure-activity relationships (SAR) can be explored to design analogs with enhanced potency, broader spectrum activity, or improved resistance profiles. Furthermore, understanding its mechanism of action, particularly its interaction with bacterial ribosomes or other cellular targets, can inform the design of entirely new classes of antimicrobial agents that bypass existing resistance mechanisms. The exploration of natural products remains a cornerstone of antibiotic discovery, providing diverse chemical scaffolds and biological activities that can be leveraged to combat evolving bacterial threats.

Future Directions in Cairomycin a Research

Unexplored Biosynthetic Avenues and Cryptic Gene Clusters

The biosynthesis of Cairomycin A, a cyclic dipeptide, is an area ripe for further exploration. While initial studies have identified the precursor amino acids as L-valine and L-aspartic acid, the complete biosynthetic pathway remains to be fully elucidated. asm.orgresearchgate.net A significant avenue for future research lies in the identification and characterization of the biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces species. nih.gov Genome mining of the producing organisms, a technique that has proven successful in identifying BGCs for other antibiotics, could reveal the full enzymatic machinery involved in its synthesis. jic.ac.ukjmicrobiol.or.krfrontiersin.org

Many BGCs in Streptomyces are "cryptic" or "silent," meaning they are not expressed, or are expressed at very low levels, under standard laboratory conditions. jmicrobiol.or.krmdpi.com Future research could focus on activating these cryptic gene clusters to potentially discover novel this compound analogs with improved properties. mdpi.comrsc.orgfrontiersin.org Strategies to awaken these silent clusters include promoter engineering, where the native promoter of a key biosynthetic gene is replaced with a stronger, constitutive promoter, and the overexpression of pathway-specific regulatory genes. jmicrobiol.or.krfrontiersin.org Co-culture techniques, where the producing strain is grown with other microorganisms, can also induce the expression of otherwise silent BGCs. jmicrobiol.or.kr The discovery of new this compound-related compounds through these methods could expand the chemical diversity of this family of molecules. rsc.org

Advanced Structural Elucidation Techniques for this compound-Target Complexes

Understanding the precise molecular interactions between this compound and its cellular targets is crucial for rational drug design and development. While the structure of this compound itself has been tentatively assigned, detailed three-dimensional structures of its complexes with biological targets are lacking. asm.org Future research should employ advanced structural elucidation techniques to bridge this knowledge gap.

High-resolution structural methods like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for visualizing the binding of antibiotics to their targets, such as the ribosome. mdpi.comnih.gov These techniques can provide atomic-level details of the interactions, revealing the specific amino acid residues or nucleotide bases involved in binding. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for studying drug-target interactions in solution, providing information on the conformation of both the ligand and the receptor upon binding. mdpi.comjeolusa.comnumberanalytics.com Advanced NMR techniques, including 2D and 3D NMR, can further map the connectivity and spatial arrangement of atoms within the complex. numberanalytics.com

Computational methods, such as molecular modeling and quantum mechanics, can complement these experimental techniques by predicting and refining the structures of this compound-target complexes. numberanalytics.comrfi.ac.uk By integrating data from these various advanced methods, a comprehensive understanding of how this compound recognizes and interacts with its targets can be achieved, paving the way for the design of more potent and selective derivatives.

Identification of Novel Off-Target Interactions and Pleiotropic Effects

While the primary antibacterial activity of this compound is of significant interest, the potential for off-target interactions and pleiotropic effects warrants investigation. Pleiotropic effects are secondary effects of a drug that are unrelated to its primary mechanism of action. mdpi.comnih.gov These can be either beneficial or detrimental. For instance, some antibiotics exhibit immunomodulatory or anti-inflammatory properties. mdpi.com

Future studies should aim to identify any such off-target interactions of this compound. This could involve screening the compound against a panel of human cell lines and proteins to identify any unintended molecular targets. The lipophilicity of a drug can influence its interaction with cell membranes and contribute to pleiotropic effects. mdpi.com Investigating the physicochemical properties of this compound could therefore provide insights into its potential for off-target interactions.

Understanding the full spectrum of this compound's biological activities is essential for a complete assessment of its therapeutic potential. The discovery of beneficial pleiotropic effects could open up new therapeutic applications for this compound or its derivatives beyond its use as an antibiotic. Conversely, identifying any adverse off-target effects is crucial for predicting potential side effects and for guiding efforts to design more selective compounds.

Strategies for Overcoming and Mitigating Resistance at the Molecular Level

The emergence of antibiotic resistance is a major global health threat. openbiotechnologyjournal.commdpi.com Although specific resistance mechanisms to this compound have not yet been extensively studied, it is crucial to anticipate and develop strategies to overcome potential resistance. Bacteria can develop resistance through various mechanisms, including modification of the drug target, enzymatic inactivation of the antibiotic, and increased efflux of the drug from the bacterial cell. nih.govfrontiersin.orgsrce.hr

Future research should focus on elucidating the molecular mechanisms by which bacteria might develop resistance to this compound. This could involve generating and characterizing resistant mutants and analyzing their genetic and biochemical changes. For example, mutations in the ribosomal target are a known mechanism of resistance to some antibiotics. nih.govnih.gov

Once resistance mechanisms are identified, strategies can be developed to mitigate them. One approach is the development of combination therapies, where this compound is co-administered with another drug that targets a different bacterial process or inhibits a specific resistance mechanism. mdpi.com Another strategy is the rational design of new this compound analogs that are less susceptible to known resistance mechanisms. nih.govresearchgate.net For instance, if enzymatic modification is a key resistance pathway, derivatives could be designed that are not recognized by the modifying enzyme. Understanding the molecular basis of resistance is paramount for the long-term viability of this compound as a therapeutic agent. mdpi.comfrontiersin.org

Leveraging this compound Scaffolds for Chemical Biology Tool Development

The chemical scaffold of this compound presents an opportunity for the development of valuable chemical biology tools. arxiv.org Chemical probes are small molecules used to study biological processes and protein function. nih.gov By modifying the this compound structure, it can be converted into a probe to investigate its own mechanism of action and to explore broader cellular pathways. d-nb.info

One common strategy is to attach a reporter group, such as a fluorescent dye or a clickable handle, to the this compound scaffold. d-nb.infonih.gov These tagged probes can be used to visualize the subcellular localization of the compound and to identify its binding partners through techniques like affinity chromatography or photo-affinity labeling. nih.govmdpi.com The development of photoswitchable ligands, where the activity of the compound can be controlled by light, is another exciting avenue. nih.gov

Q & A

Q. How can researchers design a reproducible experimental protocol for isolating and characterizing Cairomycin A?

- Methodological Answer: Begin with a literature review to identify existing isolation methods (e.g., fermentation conditions, chromatography techniques). Validate protocols by replicating key steps from peer-reviewed studies, ensuring consistency in parameters like pH, temperature, and solvent gradients. Document deviations and their impacts on yield/purity. Use spectroscopic (NMR, MS) and chromatographic (HPLC) analyses to confirm structural identity . For reproducibility, include detailed metadata (e.g., equipment calibration, batch-specific reagents) in supplementary materials .

Q. What strategies are effective for synthesizing this compound analogs to explore structure-activity relationships (SAR)?

- Methodological Answer: Adopt a modular synthesis approach, focusing on modifying functional groups (e.g., hydroxyl, glycosidic bonds) while preserving the core scaffold. Use computational tools (e.g., molecular docking) to predict binding affinity changes. Validate synthetic pathways via iterative optimization of reaction conditions (e.g., catalysts, solvents). Characterize intermediates with LC-MS and compare bioactivity against wild-type this compound using standardized assays (e.g., antimicrobial susceptibility testing) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s mechanism of action?

- Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure search terms (e.g., "this compound AND Streptomyces AND antimicrobial resistance"). Use databases like PubMed and Web of Science, filtering for studies with robust experimental designs (e.g., controlled trials, dose-response analyses). Critically appraise conflicting findings (e.g., discrepancies in MIC values) by assessing methodological variables (e.g., bacterial strains, assay conditions) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?

- Methodological Answer: Perform a meta-analysis to identify variables influencing cytotoxicity (e.g., cell line selection, exposure duration, purity of compounds). Replicate conflicting studies under standardized conditions, incorporating positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. If contradictions persist, propose hypotheses (e.g., batch-dependent impurities, epigenetic factors) for further investigation .

Q. What experimental designs are optimal for investigating this compound’s synergy with other antibiotics in multidrug-resistant infections?

- Methodological Answer: Employ checkerboard assays or time-kill curves to quantify synergistic effects. Use fractional inhibitory concentration (FIC) indices to classify interactions (synergy, additive, antagonism). Control for confounding factors like pH-dependent stability or efflux pump activity. Validate findings in animal models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess clinical relevance .

Q. How can researchers address the challenge of low bioavailability in this compound during in vivo studies?

- Methodological Answer: Develop formulation strategies such as liposomal encapsulation or pro-drug derivatives. Use pharmacokinetic profiling (e.g., Cmax, AUC) to compare bioavailability across formulations. Incorporate bioavailability enhancers (e.g., cyclodextrins) and validate efficacy in infection models. Ensure transparency by reporting negative results (e.g., instability in gastric pH) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity assays?

- Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply outlier detection methods (e.g., Grubbs' test) to exclude anomalous data. Report confidence intervals and effect sizes to contextualize significance. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify predictive variables .

Q. How should researchers validate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mode of action?

- Methodological Answer: Integrate multi-omics datasets using pathway analysis tools (e.g., KEGG, STRING). Validate key targets (e.g., ribosomal proteins) via knock-out/knock-down experiments. Cross-reference findings with chemical-genetic interaction databases. Ensure reproducibility by depositing raw data in public repositories (e.g., GEO, PRIDE) with detailed metadata .

Ethics & Reproducibility

Q. What steps ensure ethical sourcing and documentation of this compound-producing strains?

- Methodological Answer: Obtain strains from accredited culture collections (e.g., ATCC, DSMZ) with proper Material Transfer Agreements (MTAs). Document strain origins, genetic modifications, and fermentation conditions in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Avoid misattribution by using genomic sequencing (e.g., 16S rRNA) for species verification .

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary teams?

- Methodological Answer:

Adopt electronic lab notebooks (ELNs) for real-time data sharing. Standardize protocols using platforms like Protocols.io . Conduct regular peer reviews of raw data and statistical code. Use version control (e.g., Git) for collaborative writing and analysis. Publish negative results and replication attempts in dedicated journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.